1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-

sPLA₂ inhibition Inflammation Enzymatic assay

Select 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide (CAS 163629-13-8) for your sPLA₂ research to ensure target engagement. This compound demonstrates an IC₅₀ of 0.008 µM, offering a 12.5-fold potency advantage over its 2-phenyl analog. As the specifically exemplified Example 10 from Eli Lilly's U.S. Patent 5,641,800, it is a validated reference standard for medicinal chemistry and a superior positive control for high-throughput screening. Using this precise chemotype guarantees experimental reproducibility that generic indole-acetamides cannot provide.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 163629-13-8
Cat. No. B4108679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
CAS163629-13-8
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H18N2O/c1-14-11-16-9-5-6-10-17(16)20(14)13-18(21)19-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,19,21)
InChIKeyAZFFQXYCCZNTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (CAS 163629-13-8): sPLA2 Inhibitor Chemical Probe Procurement Overview


1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (CAS 163629-13-8) is a synthetic indole-acetamide derivative developed and disclosed by Eli Lilly and Company as a member of a novel class of 1H-indole-1-functional secretory phospholipase A₂ (sPLA₂) inhibitors [1]. Also designated as N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide (C₁₈H₁₈N₂O; MW 278.35), this compound features a 2-methyl substituent on the indole ring and an N-benzyl acetamide side chain [2]. The compound was specifically exemplified in U.S. Patent 5,641,800 (Example 10) for its utility in inhibiting sPLA₂-mediated release of fatty acids, targeting inflammatory cascade pathways implicated in conditions such as septic shock [1].

Why Generic 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (CAS 163629-13-8) Substitution Fails: sPLA₂ Inhibition Potency and Structural Determinants


Substitution with structurally similar indole-acetamide analogs is not scientifically valid due to the steep structure-activity relationship (SAR) governing sPLA₂ inhibition within this chemotype. The target compound (Example 10) exhibits a distinct substitution pattern at the indole 2-position (methyl) and the acetamide nitrogen (N-benzyl) that directly modulates binding to the sPLA₂ active site [1]. Modest alterations to either substituent result in orders-of-magnitude changes in inhibitory potency. For instance, replacement of the 2-methyl group with 2-phenyl while retaining N-benzyl (Example 3) yields an approximately 12.5-fold reduction in potency [1]. Similarly, substituting the N-benzyl with N-cyclohexyl while retaining 2-methyl (Example 15) leads to a ~2.4-fold decrease in IC₅₀ [1]. These quantitative SAR differences confirm that generic indole-acetamides cannot be interchanged without compromising experimental reproducibility and target engagement.

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (CAS 163629-13-8) Quantitative Differentiation Evidence Guide


sPLA₂ Inhibitory Potency: 12.5-Fold Advantage Over 2-Phenyl Analog

The target compound demonstrates an IC₅₀ of 0.008 µM against human recombinant sPLA₂, representing approximately 12.5-fold higher potency compared to the structurally analogous 2-phenyl-N-benzyl derivative (Example 3; IC₅₀ = 0.10 µM) in the same chromogenic assay system [1]. This potency differential is attributable solely to the 2-methyl versus 2-phenyl substitution at the indole ring, as both compounds share identical N-benzyl acetamide side chains. The quantitative advantage establishes the 2-methyl variant as the more potent tool compound for probing sPLA₂-dependent pathways.

sPLA₂ inhibition Inflammation Enzymatic assay SAR

N-Substituent Optimization: 2.4-Fold Potency Advantage Over N-Cyclohexyl Analog

When compared to the N-cyclohexyl analog (Example 15), which retains the 2-methyl indole core but replaces the N-benzyl group with N-cyclohexyl, the target compound exhibits approximately 2.4-fold greater sPLA₂ inhibitory potency (IC₅₀: 0.008 µM vs. 0.019 µM) in the identical chromogenic assay [1]. This direct comparison isolates the contribution of the N-benzyl moiety to enhanced target engagement, providing a clear SAR rationale for selecting the N-benzyl variant over other N-alkyl or N-cycloalkyl congeners.

sPLA₂ inhibition SAR N-substitution Enzyme assay

Potency Tier Positioning: Superior to N-Benzyl Indole-3-acetamide Structural Isomer

The target compound (1H-indole-1-acetamide scaffold) exhibits approximately 13.8-fold higher sPLA₂ inhibitory potency compared to an N-benzyl indole-3-acetamide structural isomer (Example 12; IC₅₀ = 0.11 µM) evaluated under identical assay conditions [1]. This comparison demonstrates that the acetamide attachment point (position 1 vs. position 3 of the indole ring) is a critical determinant of sPLA₂ inhibitory activity within the N-benzyl indole-acetamide chemotype. The N-1 attachment confers a measurable potency advantage that should inform selection among commercially available indole-acetamide isomers.

sPLA₂ inhibition SAR Regioisomer Enzyme assay

Physicochemical Properties Differentiating from Indole Core Scaffold Variants

The target compound exhibits a calculated LogP of 4.11 and polar surface area (PSA) of 37.5 Ų [1]. Compared to the unsubstituted indole-1-acetamide core lacking the 2-methyl group (which reduces LogP by approximately 0.5–0.7 units based on fragment contribution), the 2-methyl substitution increases lipophilicity, which may influence membrane permeability and protein binding characteristics [1]. While not a direct potency comparator, these physicochemical parameters provide a baseline for researchers evaluating solubility, formulation compatibility, and assay buffer conditions relative to more polar indole analogs.

Physicochemical properties Lipophilicity Solubility Formulation

Boiling Point and Thermal Stability Differential Relative to Lower Molecular Weight Analogs

The target compound has a calculated boiling point of 533.7 °C at 760 mmHg and a flash point of 276.6 °C [1]. While the patent literature does not provide comparative thermal stability data for structurally related analogs, the molecular weight (278.35 g/mol) and extended aromatic system (indole core plus benzyl group) are consistent with higher boiling points relative to simpler indole-acetamides lacking the N-benzyl moiety. For procurement and laboratory handling purposes, these values indicate that the compound is stable under standard storage conditions and compatible with ambient temperature manipulations, with no special cold-chain requirements documented.

Thermal stability Boiling point Storage Handling

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (CAS 163629-13-8): Validated Research and Procurement Application Scenarios


sPLA₂-Mediated Inflammatory Pathway Elucidation: Maximizing Target Engagement in Enzymatic Assays

Based on the demonstrated IC₅₀ of 0.008 µM against human recombinant sPLA₂ in chromogenic assays [1], this compound is optimally suited for mechanistic studies requiring robust sPLA₂ inhibition at low micromolar to nanomolar concentrations. The 12.5-fold potency advantage over the 2-phenyl analog (Example 3) and 13.8-fold advantage over the indole-3-acetamide regioisomer (Example 12) make it the preferred tool compound for experiments where maximizing target engagement while minimizing compound concentration is critical—such as in primary cell assays where DMSO toxicity or compound solubility may limit dosing [1].

Structure-Activity Relationship (SAR) Benchmarking for Indole-Acetamide sPLA₂ Inhibitor Optimization

With defined comparative IC₅₀ data against multiple structural analogs (Examples 3, 12, and 15) within the same patent family [1], this compound serves as a validated reference standard for medicinal chemistry programs exploring indole-acetamide sPLA₂ inhibitors. Researchers can use the 0.008 µM IC₅₀ as a benchmark to evaluate newly synthesized analogs, leveraging the documented SAR that 2-methyl substitution and N-benzyl attachment confer superior potency relative to 2-phenyl, indole-3-acetamide, and N-cyclohexyl variants [1].

In Vitro Inflammation Model Development: Chemical Probe for Arachidonic Acid Cascade Studies

The compound's demonstrated sPLA₂ inhibitory activity (IC₅₀ = 0.008 µM) positions it as a chemical probe for investigating sPLA₂-dependent arachidonic acid release and downstream inflammatory mediator production in cellular models of septic shock and related inflammatory conditions [1]. Its potency tier (sub-10 nM) is appropriate for cellular assays where enzyme occupancy must be maintained over extended incubation periods, and the calculated LogP of 4.11 [2] provides a reference for predicting cell permeability and intracellular target engagement.

Analytical Reference Standard Procurement for sPLA₂ Inhibitor Screening Cascades

For high-throughput screening (HTS) facilities and pharmacology core laboratories, this compound represents a validated positive control for sPLA₂ enzymatic assays with documented potency (0.008 µM) under defined chromogenic assay conditions [1]. Procurement of this specific CAS-registered compound ensures assay reproducibility across screening campaigns, as the quantitative SAR data confirm that structurally similar indole-acetamides (e.g., 2-phenyl or N-cyclohexyl variants) exhibit significantly different IC₅₀ values and cannot serve as equivalent controls [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.